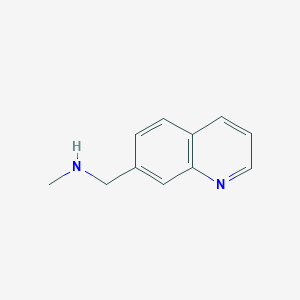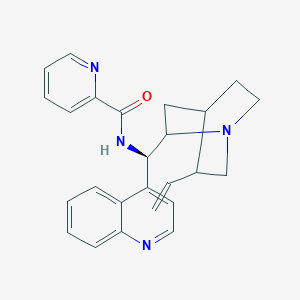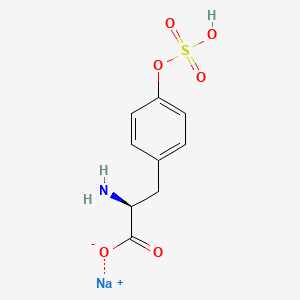![molecular formula C13H14O4 B13144594 3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid CAS No. 664334-20-7](/img/structure/B13144594.png)
3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two allyloxy groups attached to a benzoic acid core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid typically involves the reaction of 3,4-dihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. When appended to a ligand or pharmacophore through its acid linker, this compound allows for UV light-induced covalent modification of a biological target via the alkyne tag . This property makes it useful in chemical biology experiments and the development of photoaffinity probes.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar benzoyl structure with an alkyne tag.
Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]: Another benzoic acid derivative with allyloxy groups.
Uniqueness
3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
664334-20-7 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3,4-bis(prop-2-enoxy)benzoic acid |
InChI |
InChI=1S/C13H14O4/c1-3-7-16-11-6-5-10(13(14)15)9-12(11)17-8-4-2/h3-6,9H,1-2,7-8H2,(H,14,15) |
InChI Key |
GSMUNBJHYOTUHR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(=O)O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
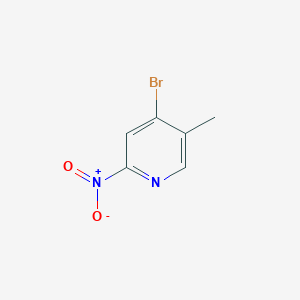

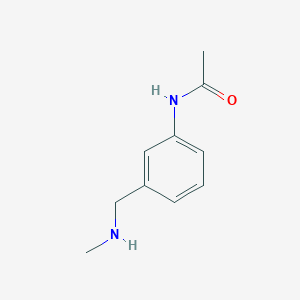
![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)

![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
